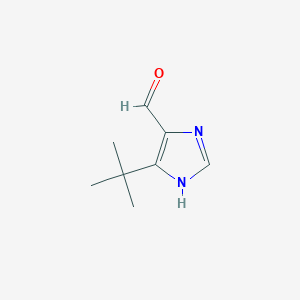

5-tert-Butyl-1H-imidazole-4-carbaldehyde

Beschreibung

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern chemical and pharmaceutical research. nbinno.com Its unique structural and electronic properties, including aromatic stability and the ability to act as both a weak acid and a weak base, make it a versatile building block in synthesis. nbinno.com Imidazole derivatives are integral to numerous biologically important molecules, such as the amino acid histidine, histamine (B1213489), and purines found in nucleic acids. rjptonline.orgresearchgate.netdoaj.org

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because it can bind to a wide variety of biological targets like enzymes and receptors, leading to diverse pharmacological activities. researchgate.netnih.govnih.gov This has resulted in the development of a vast number of drugs with applications as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. rjptonline.orgjchemrev.comclinmedkaz.org The electron-rich nature of the ring and its capacity for hydrogen bonding are key to its biological interactions. nih.gov The ongoing search for new therapeutic agents continues to drive extensive research into novel imidazole derivatives. researchgate.netclinmedkaz.org

Table 1: Examples of Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Examples of Imidazole-Containing Drugs |

|---|---|

| Antifungal | Ketoconazole, Miconazole, Clotrimazole rjptonline.org |

| Antibacterial/Antiprotozoal | Metronidazole, Nimorazole rjptonline.orgdergipark.org.tr |

| Anticancer | Methotrexate, Temozolomide nih.govgoogle.com |

| Anti-inflammatory | An imidazole derivative known as Flunidazole also exhibits anti-inflammatory properties. researchgate.net |

Contextualization of Formyl-Substituted Imidazoles within Organic Chemistry

Formyl-substituted imidazoles, or imidazole-carbaldehydes, are highly valuable intermediates in organic synthesis. The aldehyde group (-CHO) is a reactive functional group that serves as a versatile handle for constructing more complex molecular architectures. dergipark.org.tr Imidazole-4-carbaldehydes, in particular, are used as building blocks for a range of derivatives. dergipark.org.trresearchgate.net

The aldehyde functional group can undergo a wide array of chemical transformations, including:

Oxidation to form imidazole-4-carboxylic acids.

Reduction to yield imidazole-4-methanols.

Condensation reactions with amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively. For instance, condensation with thiosemicarbazide (B42300) produces thiosemicarbazones, which have been investigated for their biological activities. researchgate.net

Wittig-type reactions to create carbon-carbon double bonds.

Aldol and related condensation reactions to build larger carbon skeletons.

These reactions allow chemists to introduce diverse substituents and functional groups onto the imidazole core, making formyl-substituted imidazoles key starting materials for the synthesis of new pharmaceutical candidates and functional materials. dergipark.org.trresearchgate.net For example, 1-trityl-1H-imidazole-4-carboxaldehyde has been used as a key intermediate in the multi-step synthesis of other complex imidazole-containing compounds. googleapis.com

Specific Academic Relevance of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

This compound is a specific imidazole derivative whose academic relevance stems from its unique substitution pattern. The presence of a bulky tert-butyl group at the 5-position sterically influences the reactivity of the adjacent formyl group at the 4-position. This steric hindrance can be exploited to achieve selectivity in certain chemical reactions.

The tert-butyl group, being electron-donating, also modulates the electronic properties of the imidazole ring. This electronic effect can influence the reactivity of the ring itself and the attached carbaldehyde group. While extensive literature focusing exclusively on this compound is not prevalent, its structure makes it a useful building block in synthetic chemistry for creating sterically hindered and electronically modified imidazole derivatives. Its synthesis and properties are relevant in the context of creating diverse libraries of substituted imidazoles for screening in drug discovery and materials science.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Canonical SMILES | CC(C)(C)C1=C(N=CN1)C=O acrospharmatech.com |

| Synonyms | 5-(tert-Butyl)-1H-imidazole-4-carboxaldehyde |

Research into related structures, such as the synthesis of ethyl 3-(tert-butyl)-5-methyl-3H-imidazole-4-carboxylate, demonstrates the academic interest in incorporating tert-butyl groups into the imidazole scaffold to explore their impact on the molecule's properties and potential applications. nih.gov The specific arrangement of the tert-butyl and formyl groups in this compound offers a distinct platform for developing novel compounds with tailored steric and electronic profiles.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTXHTKEZGSDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714273-83-3 | |

| Record name | 4-(1,1-Dimethylethyl)-1H-imidazole-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714273833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1-DIMETHYLETHYL)-1H-IMIDAZOLE-5-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SL9KJW4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl 1h Imidazole 4 Carbaldehyde and Its Derivatives

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Analyses

No specific IR or FTIR spectra for 5-tert-Butyl-1H-imidazole-4-carbaldehyde have been found. This data would typically provide key information about the presence of functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the N-H stretch of the imidazole (B134444) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight is listed by commercial vendors as 152.20 g/mol , specific experimental mass spectrometry data is unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS):No studies utilizing LC-MS for the analysis of this compound were identified. Such analyses would be useful for assessing purity and providing mass data.

Due to the unavailability of the necessary scientific data, it is not possible to construct the detailed article as outlined. The generation of speculative or uncorroborated data would compromise the scientific accuracy required for this subject.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the crystal's atoms, precise information about bond lengths, bond angles, and crystal packing can be obtained.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a molecule and its orientation within the crystal lattice. While specific SC-XRD data for this compound is not available in the reviewed literature, a comprehensive analysis of a closely related derivative, tert-Butyl 4-formyl-1H-imidazole-1-carboxylate, offers significant insight into the expected structural features.

The crystal structure of this derivative was solved and refined, confirming its molecular constitution and revealing details about its packing in the solid state. nih.gov In its crystal structure, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains. nih.gov These chains are further organized into a double-chain structure through additional C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov The detailed crystallographic data for this derivative are summarized in the table below.

Table 1: Single-Crystal XRD Data for tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₃ |

| Formula Weight | 196.21 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.972 (3) |

| b (Å) | 7.173 (7) |

| c (Å) | 12.164 (11) |

| α (°) | 79.630 (16) |

| β (°) | 86.620 (15) |

| γ (°) | 89.326 (15) |

| Volume (ų) | 511.7 (8) |

| Z (molecules/unit cell) | 2 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline solids. It is particularly valuable for confirming the phase purity of a synthesized compound, identifying different polymorphic forms, and determining the degree of crystallinity. The PXRD pattern provides a unique fingerprint for a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

In the characterization of imidazole derivatives, PXRD is often used to ensure that the bulk sample corresponds to the single crystal used for SC-XRD analysis. mdpi.com The experimental PXRD pattern is compared with a pattern simulated from the SC-XRD data to confirm phase purity. mdpi.com While a specific PXRD pattern for this compound is not documented in the searched literature, the analysis of related compounds like imidazole provides a clear example of the data obtained. The X-ray diffractogram of imidazole shows distinct peaks at various 2θ angles, confirming its crystalline nature.

Table 2: Characteristic PXRD Peaks for Imidazole

| Peak Position (2θ°) |

|---|

| 12.89 |

| 19.14 |

| 20.31 |

| 20.74 |

| 25.66 |

| 25.91 |

| 30.73 |

Data sourced from Physical and Structural Characterization of Biofield Treated Imidazole Derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons in chromophores. For imidazole aldehydes, the imidazole ring and the aldehyde group constitute the primary chromophore.

The UV-Vis spectra of imidazole-based aldehydes typically display two main absorption bands. researchgate.net These correspond to the π → π* (pi to pi star) and n → π* (n to pi star) electronic transitions. The π → π* transition, usually of higher energy (shorter wavelength), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is of lower energy (longer wavelength), involves the excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atom) to a π* antibonding orbital.

Computational studies on the related compound imidazole-2-carboxaldehyde show two strong absorption bands, which is consistent with these expected transitions. researchgate.net The presence of the tert-butyl group in this compound is expected to have a minor effect (a small bathochromic or red shift) on the position of these absorption maxima due to its electron-donating inductive effect.

Table 3: Typical UV-Vis Absorption Bands for Imidazole-2-carboxaldehyde

| Wavelength Range (nm) | Associated Electronic Transition |

|---|---|

| 220 - 250 | π → π* |

| 270 - 300 | n → π* |

Data based on computational spectra for imidazole-2-carboxaldehyde. researchgate.net

Elemental Analysis for Compositional Verification (CHN)

Elemental analysis is a crucial analytical technique for verifying the elemental composition of a pure compound. For organic molecules, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed empirical and molecular formula, thereby confirming its purity and identity.

For this compound, the molecular formula is C₈H₁₂N₂O. Based on this formula, the theoretical elemental composition can be calculated precisely. Experimental verification would involve analyzing a sample of the compound and comparing the resulting C, H, and N percentages to these theoretical values. For example, in the characterization of a magnesium-imidazole complex, elemental analysis was used to confirm its composition, showing found values (C 35.5%, H 5.0%, N 27.1%) that closely matched the calculated values (C 35.7%, H 5.0%, N 27.8%).

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 63.13 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.41 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.51 |

| Total | 152.197 | 100.00 |

Reactivity and Derivatization Strategies of 5 Tert Butyl 1h Imidazole 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group in 5-tert-butyl-1H-imidazole-4-carbaldehyde is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid, 5-tert-butyl-1H-imidazole-4-carboxylic acid, is a fundamental transformation. This conversion is typically achieved using a range of oxidizing agents under various reaction conditions. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

Commonly employed oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Jones reagent (CrO₃ in aqueous sulfuric acid and acetone)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Potassium dichromate (K₂Cr₂O₇)

The choice of reagent and reaction conditions can be critical to avoid over-oxidation or side reactions involving the imidazole (B134444) ring.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Strong oxidant, care must be taken to control the reaction. |

| Jones reagent | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions. |

| Tollens' reagent | Aqueous ammonia (B1221849) | Mild oxidant, forms a silver mirror as a positive test. |

| Potassium dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid | Strong oxidant, requires careful handling due to chromium toxicity. |

Reduction Reactions to Corresponding Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-tert-butyl-1H-imidazol-4-yl)methanol. This transformation is readily accomplished using a variety of reducing agents. The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni)

Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups compared to the more reactive lithium aluminum hydride.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (NaBH₄) | Protic solvents like ethanol (B145695) or methanol | Mild and selective for aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous aprotic solvents like diethyl ether or THF | Powerful reducing agent, reacts violently with water. |

| Catalytic Hydrogenation (H₂/catalyst) | Varies depending on catalyst and substrate | Can also reduce other functional groups like alkenes and alkynes. |

Condensation Reactions Forming Imines, Schiff Bases, and Thiosemicarbazones

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. ijacskros.comredalyc.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. redalyc.org The resulting imines can be valuable intermediates for further synthetic transformations or can themselves be of interest for their biological activities.

A particularly important class of Schiff bases are thiosemicarbazones, which are formed by the condensation of an aldehyde with a thiosemicarbazide (B42300). mdpi.comresearchgate.net Thiosemicarbazones are well-known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. mdpi.comresearchgate.net The synthesis of thiosemicarbazones from this compound would involve reacting the aldehyde with a suitable thiosemicarbazide, often in a protic solvent like ethanol.

Table 3: Examples of Condensation Reactions

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Thiosemicarbazide | Thiosemicarbazone | R'-CHO + H₂N-NH-C(=S)-NH₂ → R'-CH=N-NH-C(=S)-NH₂ + H₂O |

Functionalization of the Imidazole Nitrogen Atoms (e.g., N-Alkylation, N-Substitution)

The imidazole ring of this compound possesses two nitrogen atoms that can potentially be functionalized. The N-1 and N-3 positions of the imidazole ring are available for substitution, with the tautomeric nature of the N-H proton allowing for reaction at either nitrogen. N-alkylation is a common strategy to introduce various substituents onto the imidazole ring, which can significantly influence the molecule's physicochemical properties and biological activity.

Alkylation is typically achieved by treating the imidazole with an alkyl halide or other electrophilic alkylating agent in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, leading to either the N-1 or N-3 substituted product.

Table 4: Common Reagents for N-Alkylation of Imidazoles

| Alkylating Agent | Base | Typical Solvent |

| Alkyl Halide (R-X) | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| Dialkyl Sulfate ((RO)₂SO₂) | Sodium hydroxide (B78521) (NaOH) | Water, Dichloromethane (CH₂Cl₂) |

Strategic Modifications of the tert-Butyl Group for Structure-Activity Relationship Studies

The tert-butyl group at the 5-position of the imidazole ring plays a significant role in defining the steric and electronic properties of the molecule. In the context of drug discovery and development, this group is often a target for modification in structure-activity relationship (SAR) studies. The rationale for modifying the tert-butyl group can include:

Improving Metabolic Stability: The tert-butyl group can be susceptible to oxidative metabolism. nih.gov Replacing it with more metabolically stable groups can enhance the pharmacokinetic profile of a drug candidate. nih.gov

Modulating Lipophilicity: The bulky and nonpolar nature of the tert-butyl group contributes significantly to the molecule's lipophilicity. Altering this group can fine-tune the compound's solubility and membrane permeability.

Exploring Steric Interactions: The size and shape of the substituent at the 5-position can influence how the molecule binds to its biological target. Replacing the tert-butyl group with smaller or larger, or differently shaped groups can provide insights into the steric requirements of the binding site.

Table 5: Potential Replacements for the tert-Butyl Group in SAR Studies

| Replacement Group | Rationale for Modification |

| Isopropyl, Cyclopropyl | Reduce steric bulk, investigate smaller hydrophobic groups. |

| Phenyl, Substituted Phenyl | Introduce aromatic interactions, explore electronic effects. |

| Trifluoromethyl (-CF₃) | Increase metabolic stability, alter electronic properties. |

| Methoxy (-OCH₃), Hydroxymethyl (-CH₂OH) | Introduce polarity, potential for hydrogen bonding. |

Exploration of Multi-Component Reaction Pathways for Scaffold Diversification

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov The aldehyde functionality and the imidazole core of this compound make it a suitable candidate for participation in various MCRs, leading to rapid diversification of the molecular scaffold.

For instance, the Groebke-Blackburn-Bienaymé reaction is a three-component reaction between an aldehyde, an isocyanide, and an aminopyridine or related nitrogen-containing heterocycle to form a fused imidazopyridine scaffold. rug.nl Utilizing this compound in such a reaction could generate novel and complex heterocyclic systems.

Other potential MCRs include the Ugi and Passerini reactions, which are isocyanide-based MCRs that can incorporate an aldehyde component to generate diverse peptide-like structures. nih.gov

Table 6: Potential Multi-Component Reactions Involving an Aldehyde

| Reaction Name | Components | Product Type |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyridine | Imidazopyridine |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

Computational Chemistry and in Silico Studies of 5 Tert Butyl 1h Imidazole 4 Carbaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For 5-tert-Butyl-1H-imidazole-4-carbaldehyde, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. DFT studies on related imidazole (B134444) derivatives have shown that the introduction of various substituents significantly influences these frontier orbitals. nih.gov Calculations would reveal the regions most susceptible to nucleophilic and electrophilic attack, guided by the MEP map, which identifies positive and negative electrostatic potentials on the molecule's surface. phytojournal.com The optimized molecular geometry derived from DFT calculations provides insights into bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional structure of the compound. nih.gov These theoretical investigations are foundational for understanding the intrinsic properties of the molecule, which in turn dictate its interactions with biological targets. swissadme.ch

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acrospharmatech.com This method is extensively used in drug discovery to simulate the interaction between a ligand, such as this compound, and the binding site of a target protein.

The process involves placing the ligand in various conformations and orientations within the active site of a receptor and calculating a scoring function to estimate the binding affinity. humanjournals.com Studies on various imidazole derivatives have demonstrated their potential to inhibit a wide range of enzymes and receptors by forming key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the target's active site. humanjournals.comnih.gov For this compound, docking simulations could identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The results, typically given as a binding energy (in kcal/mol), indicate the strength of the interaction, with lower values suggesting a more favorable binding. nih.gov This predictive power helps to prioritize compounds for further experimental testing and to guide the design of more potent analogues. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction (e.g., ADME Analysis, Drug-Likeness Assessment)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. Using computational models, it is possible to forecast a molecule's behavior within an organism, helping to identify potential liabilities before synthesis and testing. For this compound, these predictions are essential for assessing its potential as a drug candidate.

Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. Computational tools like SwissADME can generate a comprehensive profile, including predictions on gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms. A high bioavailability score suggests that a significant fraction of an orally administered dose would reach systemic circulation.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | 152.19 g/mol | < 500 g/mol |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Molar Refractivity | 44.50 | 40 - 130 |

| Gastrointestinal (GI) Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeant | No | - |

| P-glycoprotein (P-gp) Substrate | No | - |

| CYP1A2 Inhibitor | No | - |

| CYP2C19 Inhibitor | No | - |

| CYP2C9 Inhibitor | Yes | - |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

Data generated using predictive models.

Topological Polar Surface Area (TPSA) and LogP Determinations for Bioavailability Insights

The bioavailability of a drug is significantly influenced by its ability to permeate cell membranes and its solubility in both aqueous and lipid environments. Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP) are two key descriptors used to predict these characteristics.

TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. Molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. For crossing the blood-brain barrier, a TPSA of less than 90 Ų is typically required.

LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences how a drug is absorbed, distributed, metabolized, and excreted. For oral drugs, LogP values are generally optimal in the range of 1 to 5. Values that are too high can lead to poor solubility in aqueous environments and high metabolic turnover, while values that are too low may hinder membrane permeation.

Table 2: Predicted Lipophilicity and Polarity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | 49.97 Ų | Indicates good membrane permeability. |

Data generated using predictive models.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. It is crucial to understand that the conformation in which a ligand binds to its target (the bioactive conformation) is not necessarily its lowest energy state in solution.

Computational methods can map the conformational energy landscape by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting conformer. This process identifies low-energy, stable conformations that are more likely to exist. The energy penalty required for a molecule to adopt its bioactive conformation must be considered; a high-energy penalty can reduce binding affinity. For this compound, the primary sources of flexibility are the rotation of the tert-butyl group and the carbaldehyde group relative to the imidazole ring. Understanding its conformational preferences is vital for rational drug design and for interpreting the results of molecular docking simulations, which often explore ligand flexibility within the binding site.

Advanced Research Applications of 5 Tert Butyl 1h Imidazole 4 Carbaldehyde and Its Derivatives

Medicinal Chemistry and Pharmacological Investigations

The versatility of the imidazole-4-carbaldehyde scaffold allows for extensive chemical modification, leading to the synthesis of derivatives with a wide range of pharmacological activities. Researchers have explored these compounds for their potential to interact with various biological targets, leading to significant findings in anticancer and antimicrobial studies.

Anticancer and Antitumor Activities

Derivatives based on the imidazole-4-carbaldehyde structure have shown considerable promise as anticancer agents. Their activity stems from multiple mechanisms, including the induction of programmed cell death, inhibition of cancer cell growth, and modulation of key signaling pathways that are often dysregulated in cancer.

A primary mechanism through which imidazole (B134444) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown that these compounds can trigger apoptosis in tumor cells. nih.govnih.gov This was evidenced by cytological analysis showing nuclear condensation in Ehrlich ascites tumor (EAT) cells following treatment in vivo. nih.govnih.gov Apoptosis is a critical pathway for eliminating malignant cells, and compounds that can effectively initiate this process are valuable candidates for cancer therapy. researchgate.net

Further mechanistic studies on related heterocyclic compounds, such as thiazoles, reveal that apoptosis can be induced through various cellular signals. nih.gov These include the activation of caspase enzymes (like caspase-3/7 and caspase-8), the loss of mitochondrial membrane potential, and the modulation of key regulatory proteins like Bcl-2 and Bax. nih.govqiagen.com For instance, some imidazole derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. rsc.org

The cytotoxic potential of 5-tert-butyl-1H-imidazole-4-carbaldehyde derivatives has been extensively evaluated through in vitro assays against various cancer cell lines. These studies are crucial for determining a compound's potency and its selectivity towards cancer cells over normal cells. For example, a series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives were found to inhibit the cellular proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in vitro. nih.gov

Other studies on different imidazole derivatives have quantified this inhibitory activity, often reported as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. Research has shown that certain imidazole derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including those from breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. rsc.org Notably, some of these compounds displayed a weak cytotoxic effect against normal cell lines (MCF-10A), indicating a degree of selective toxicity which is a highly desirable trait for anticancer agents. rsc.org

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 | Breast | < 5 | rsc.org |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 | Liver | < 5 | rsc.org |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 | Colon | < 5 | rsc.org |

| Bis-thiazole derivative 5c | HeLa | Cervical | 0.0006 | qiagen.com |

| Bis-thiazole derivative 5f | KF-28 | Ovarian | 0.006 | qiagen.com |

| Bis-thiazole derivative 5a | KF-28 | Ovarian | 0.718 | qiagen.com |

| Bis-thiazole derivative 5e | MCF-7 | Breast | 0.6648 | qiagen.com |

Translating in vitro findings into live animal models is a critical step in drug development. Derivatives of imidazole-4-carbaldehyde have demonstrated significant antitumor effects in such in vivo studies. In a key study using a murine model, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives were evaluated against Ehrlich ascites tumor (EAT) cells. nih.gov The results were promising, showing that treatment with these compounds led to a decrease in the volume of malignant ascites fluid and an increase in the survival time of the tumor-bearing animals. nih.govnih.gov

The study identified a pyrrolidine-substituted imidazole derivative as a particularly potent antitumor compound. nih.govsemanticscholar.org These findings highlight the potential of these derivatives as therapeutic candidates, especially for cancers characterized by the formation of malignant ascites, a major cause of morbidity and mortality. nih.gov

A deeper understanding of the molecular targets of anticancer compounds is essential for developing targeted therapies. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. rsc.orgnih.govresearchgate.net

Research has successfully linked imidazole-based compounds to the modulation of this crucial pathway. nih.gov A study on trisubstituted-imidazoles demonstrated that these compounds can suppress the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway. nih.gov The lead compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), was shown to downregulate the phosphorylation of key components of the pathway, including PDK, Akt, and mTOR, effectively abrogating the oncogenic signaling. nih.gov This targeted inhibition of a well-established cancer-driving pathway provides a strong rationale for the development of imidazole derivatives as specific and effective anticancer drugs. nih.gov

Antimicrobial Activities

Beyond their anticancer properties, imidazole derivatives are also recognized for their broad-spectrum antimicrobial activity. The imidazole core is a key feature of many existing antifungal drugs, and research continues to explore new derivatives for activity against bacteria and fungi, including drug-resistant strains.

Derivatives of imidazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. scirp.org For instance, certain 4,5-diphenyl-1H-imidazole derivatives have demonstrated potent activity against Staphylococcus aureus, with one compound showing twice the potency of the standard antibiotic ciprofloxacin. mdpi.com Similarly, studies on benzimidazole (B57391) derivatives have reported strong activity against S. aureus, S. epidermidis, and Micrococcus luteus. nih.gov

The antifungal potential of imidazole derivatives is also well-documented. scirp.org Research into imidazole-derived thiosemicarbazones and hydrazones has identified compounds with selective and high activity against crop-related fungi like Cladosporium cladosporioides. nih.gov Other studies have prepared 4-substituted imidazole sulfonamides that exhibit potent inhibition of key Candida strains, with in vitro potency comparable to the established antifungal drug itraconazole. connectjournals.com The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Type | Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4,5-Diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | Gram (+) Bacteria | 4 | mdpi.com |

| 4,5-Diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus | Gram (+) Bacteria | 16 | mdpi.com |

| 4,5-Diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis | Gram (+) Bacteria | 16 | mdpi.com |

| Benzimidazole derivative (EJMCh-13) | Staphylococcus aureus | Gram (+) Bacteria | 15.6 | nih.gov |

| Benzimidazole derivative (EJMCh-13) | Staphylococcus epidermidis | Gram (+) Bacteria | 15.6 | nih.gov |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) (4k) | Staphylococcus aureus | Gram (+) Bacteria | 6.25 | researchgate.net |

| 4-Amino-1,2,4-triazole-3-thiol derivative (4c) | Staphylococcus aureus | Gram (+) Bacteria | 16 | |

| 4-Amino-1,2,4-triazole-3-thiol derivative (4c) | Bacillus subtilis | Gram (+) Bacteria | 20 | |

| 4-Amino-1,2,4-triazole-3-thiol derivative (4e) | Candida albicans | Fungus | 24 | |

| 4-Amino-1,2,4-triazole-3-thiol derivative (4e) | Aspergillus niger | Fungus | 32 |

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of imidazole have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has focused on synthesizing and evaluating various substituted imidazole compounds to identify potent antibacterial candidates.

For instance, a study on novel imidazole derivatives, HL1 and HL2, tested their efficacy against several bacterial strains. Against the Gram-positive Staphylococcus aureus, HL2 showed a Minimum Inhibitory Concentration (MIC) of 625 μg/mL. For Methicillin-resistant Staphylococcus aureus (MRSA), HL1 had a MIC of 1250 μg/mL, while HL2 was effective at 625 μg/mL. nih.gov In another study, 5-nitroimidazole/1,3,4-oxadiazole hybrids showed potent activity against the Gram-negative E. coli, with MIC values ranging from 4.9 to 17 µM for the most effective compounds. nih.gov

The mechanism of action for these compounds often involves the disruption of critical cellular processes. Imidazole derivatives have been shown to interfere with bacterial DNA replication, inhibit cell wall synthesis, and disrupt cell membrane integrity. nih.govnih.gov

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| HL1 | Staphylococcus aureus | 625 μg/mL | nih.gov |

| HL1 | MRSA | 1250 μg/mL | nih.gov |

| HL2 | Staphylococcus aureus | 625 μg/mL | nih.gov |

| HL2 | MRSA | 625 μg/mL | nih.gov |

| HL2 | Escherichia coli | 2500 μg/mL | nih.gov |

| HL2 | Pseudomonas aeruginosa | 2500 μg/mL | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids (62e, 62h, 62i) | E. coli | 4.9–17 µM | nih.gov |

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | 460 nM | nih.gov |

Antifungal Properties

The development of new antifungal agents is crucial due to the rise of resistant fungal pathogens. Imidazole derivatives have long been a cornerstone of antifungal therapy, and research continues to explore new, more effective compounds.

Studies have shown that certain imidazole derivatives exhibit broad-spectrum antifungal activity. For example, a series of novel derivatives were tested against various Candida species. Two compounds, 31 and 42, were particularly effective against the fluconazole-resistant Candida albicans 64110, both showing a MIC of 8 µg/mL. nih.gov Another study evaluated imidazole derivatives SAM3, SAM5, and AM5 against Candida strains, with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL. mdpi.com The antifungal activity of these derivatives was significantly enhanced when used in combination with sodium dodecyl sulphate (SDS), which is believed to increase the permeability of the fungal cell membrane. mdpi.com

Table 2: Antifungal Activity of Imidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 31 | Fluconazole-resistant C. albicans 64110 | 8 | nih.gov |

| Derivative 42 | Fluconazole-resistant C. albicans 64110 | 8 | nih.gov |

| SAM3 | Candida spp. (mean) | 200 | mdpi.com |

| SAM5 | Candida spp. (mean) | >312.5 | mdpi.com |

| AM5 | Candida spp. (mean) | 312.5 | mdpi.com |

| Halogenated derivatives | Candida spp. | MIC90 of 1 mg/L | oup.com |

Anti-tubercular and Anti-parasitic Potential

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. Imidazole-containing compounds have shown considerable promise in this area. researchgate.net For instance, certain chloro-thienyl imidazole derivatives have demonstrated promising activity with MICs in the range of 4–16 mg/L against M. tuberculosis. oup.com Another study on imidazole-thiosemicarbazide derivatives identified compounds with significant anti-Mtb activity. nih.gov

In the realm of anti-parasitic research, imidazole derivatives have been investigated for their efficacy against parasites like Toxoplasma gondii. nih.gov Studies have shown that these compounds can restrict parasite growth in a dose-dependent manner. nih.govrun.edu.ng The proposed mechanism of action involves the induction of oxidative stress within the parasite. nih.govrun.edu.ng A series of synthesized bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiopene-imidazoles were assessed for their potential to inhibit the growth of T. gondii, with several compounds showing high selectivity towards the parasite over host cells. nih.gov

Table 3: Anti-tubercular Activity of Imidazole Derivatives

| Compound/Derivative Class | Strain | MIC | Reference |

|---|---|---|---|

| Chloro-thienyl imidazole derivatives | M. tuberculosis | 4–16 mg/L | oup.com |

| Phenyl imidazolyl derivatives (2c, 2e) | M. tuberculosis clinical isolates | 4 mg/L | oup.com |

| Hydrazide derivatives (1k, 1l) | Virulent M. tuberculosis H37Rv | 8 μg/mL | mdpi.com |

| Hydrazide derivatives (1k, 1l) | Pyrazinamide-resistant strain | 4 μg/mL | mdpi.com |

Anti-inflammatory Properties and Mechanisms

Imidazole derivatives have been identified as potent anti-inflammatory agents. nih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes. For example, some derivatives act as inhibitors of the COX-2 enzyme and can inhibit the degranulation of neutrophils and the generation of reactive oxygen species. nih.govresearchgate.net

A study on N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives demonstrated moderate to good anti-inflammatory activity, with oedema inhibition ranging from 23% to 46%. nih.gov Another investigation into novel imidazole derivatives targeting the p38 MAP kinase found that compound AA6 exhibited significant inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. acs.org The inhibition of albumin denaturation is another method used to assess preliminary anti-inflammatory activity, where synthesized imidazole compounds showed IC50 values ranging from 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL. acs.org

Table 4: Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative | Assay/Target | Activity | Reference |

|---|---|---|---|

| N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives | Carrageenan-induced oedema | 23–46% inhibition | nih.gov |

| Imidazole derivative 4 | Carrageenan-induced oedema | 46% inhibition | nih.gov |

| Compound AA6 | p38 MAP kinase inhibition | IC50: 403.57 ± 6.35 nM | acs.org |

| Synthesized derivatives (AA1-AA8) | Albumin denaturation inhibition | IC50: 33.27–301.12 μg/mL | acs.org |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase I–II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Imidazole and its derivatives, particularly those incorporating sulfonamide moieties, have been extensively studied as inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II.

Research has shown that synthesized benzene (B151609) sulfonamide, triazole, and oxadiazole compounds containing an imidazole core can exhibit effective hCA I inhibitory activity in the low micromolar range. ktu.edu.tr For example, one study reported IC50 values between 23 and 95 µM for hCA I. ktu.edu.tr In another study, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Ki values in the range of 316.7±9.6 to 533.1±187.8 nM towards hCA I and 412.5±115.4 to 624.6±168.2 nM towards hCA II. semanticscholar.org Furthermore, novel 5-nitroimidazole derivatives have demonstrated efficient inhibition, with one sulphonamide derivative showing a Ki of 58.6 nM against hCA II. researchgate.netscienceopen.com

Table 5: Inhibition of Carbonic Anhydrase (hCA I & hCA II) by Imidazole Derivatives

| Compound/Derivative Class | Isoenzyme | Inhibition Value (Ki) | Inhibition Value (IC50) | Reference |

|---|---|---|---|---|

| Synthesized organic compounds | hCA I | 0.047–0.056 mM | 23–95 µM | ktu.edu.tr |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7–533.1 nM | 402.9–554.8 nM | semanticscholar.org |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5–624.6 nM | 458.6–620.4 nM | semanticscholar.org |

| 5-Nitroimidazole sulphonamide (Comp. 4) | hCA II | 58.6 nM | - | researchgate.netscienceopen.com |

| 5-Nitroimidazole sulphonamide (Comp. 10) | hCA I | 6428.4 nM | - | researchgate.netscienceopen.com |

| 5-Nitroimidazole sulphonamide (Comp. 10) | hCA II | 199.2 nM | - | researchgate.netscienceopen.com |

Antioxidant Activities and Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Imidazole derivatives have been investigated for their antioxidant properties and their ability to scavenge harmful free radicals.

Various assays are used to evaluate antioxidant capacity. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, novel hydroxylated benzylideneamino imidazole derivatives demonstrated potent activity, with most compounds showing an IC50 in the range of 3.2 µM to 8.4 µM. nih.gov A series of N-1-Substituted Imidazole Derivatives were also tested, with some compounds showing significant radical scavenging activity, with IC50 values for DPPH scavenging as low as 18.11 µg/mL. jgtps.com Another study on 2,4,5-triphenyl imidazole derivatives found EC50 values for DPPH scavenging as low as 0.141 mg/mL for the most active compounds. mdpi.com

Table 6: Antioxidant Activity of Imidazole Derivatives

| Compound/Derivative Class | Assay | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Hydroxylated benzylideneamino imidazoles | DPPH radical scavenging | 3.2–8.4 µM | nih.gov |

| N-1-Substituted Imidazoles (Comp. 1b) | DPPH radical scavenging | 18.85 µg/mL | jgtps.com |

| N-1-Substituted Imidazoles (Comp. 2b) | DPPH radical scavenging | 18.11 µg/mL | jgtps.com |

| N-1-Substituted Imidazoles (Comp. 2c) | Hydrogen Peroxide scavenging | 17.85 µg/mL | jgtps.com |

| 2,4,5-Triphenyl imidazole derivative (Comp. 3) | DPPH radical scavenging | 0.141 mg/mL | mdpi.com |

| 2,4,5-Triphenyl imidazole derivative (Comp. 10) | DPPH radical scavenging | 0.174 mg/mL | mdpi.com |

Neuropharmacological Applications (e.g., Anticonvulsant, Antidepressant, Antihistaminic Potential)

The imidazole scaffold is a key feature in many compounds with significant effects on the central nervous system. Research has explored its potential in developing anticonvulsant, antidepressant, and antihistaminic agents.

Anticonvulsant Potential: Several series of imidazole derivatives have shown promise as anticonvulsants. (Arylalkyl)imidazoles, such as denzimol (B1204873) and nafimidone, represent a distinct class of antiepileptic drugs. nih.gov Structure-activity relationship studies have identified other aryl groups that yield highly active anticonvulsants. nih.gov A study of N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides found that several compounds significantly delayed the onset of convulsions in animal models. benthamdirect.com For example, compound 5g nearly doubled the convulsion onset time. benthamdirect.com

Antidepressant Potential: Imidazole derivatives have been investigated for their antidepressant properties, often by targeting serotonin (B10506) pathways. nih.govresearchgate.net A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were found to combine alpha2-adrenoreceptor antagonism with serotonin-selective reuptake inhibition, a promising combination for antidepressant effects. nih.gov Other studies have shown that novel tetrasubstituted imidazole derivatives exhibit promising antidepressant activity in forced swim and tail suspension tests in rats. researchgate.net

Antihistaminic Potential: The imidazole ring is a core component of histamine (B1213489) and, consequently, many antihistaminic drugs. nih.gov Clemizole, for instance, is a benzimidazole derivative with H1 antihistaminic properties. wikipedia.org The development of such compounds often involves modifying the imidazole core to achieve selective antagonism of histamine receptors.

Role as Key Intermediate in the Synthesis of Therapeutically Relevant Compounds

While the broader class of imidazole carbaldehydes are crucial intermediates in pharmaceutical synthesis, this compound has been specifically identified in the development of novel antitumor agents. Its unique structural contribution is leveraged to create complex heterocyclic compounds with potential therapeutic value.

Research has documented the use of this compound in the synthesis of deuterium-substituted dehydrophenylahistin-like compounds. google.comgoogle.com These compounds are being investigated for their potential as antineoplastic (antitumor) agents. The synthesis involves a condensation reaction between this compound and 1,4-diacetylpiperazine-2,5-dione. google.com In some variations, the aldehyde is first deuterated via reduction with sodium borodeuteride (NaBD₄) and subsequent oxidation, creating a deuterated aldehyde intermediate before the condensation step. google.comgoogle.com This strategic incorporation of deuterium (B1214612) can offer metabolic advantages in drug development.

Table 1: Synthesis of Antitumor Compound Intermediate

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Application |

|---|---|---|---|---|

| This compound | 1,4-Diacetylpiperazine-2,5-dione | Cesium Carbonate / DMF | (Z)-1-acetyl-3-((5-tert-butyl-1H-imidazol-4-yl)methylene) piperazine-2,5-dione | Intermediate for antitumor drug |

| This compound-d | 1,4-Diacetylpiperazine-2,5-dione | Cesium Carbonate / DMF | Deuterated (Z)-1-acetyl-3-((5-tert-butyl-1H-imidazol-4-yl)methylene) piperazine-2,5-dione | Intermediate for deuterated antitumor drug |

Materials Science Applications

The application of this compound in materials science is an emerging area, with specific connections to the development of advanced polymers.

Development of Functionalized Polymers and Hybrid Materials

This compound is listed as a chemical building block in the context of synthesizing polyamidoamines (PAAs). These polymers are noted for their potential in gene delivery applications. evitachem.com The imidazole functional group, provided by the carbaldehyde, can be incorporated into polymer backbones to impart specific properties, such as pH responsiveness or metal-ion chelation, which are valuable in advanced material design.

Catalytic Applications

The utility of this compound in catalysis is not well-documented in the provided search results.

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. nih.gov Their strong σ-donating properties and the stability they impart to metal centers make them superior alternatives to traditional phosphine (B1218219) ligands in a variety of catalytic transformations. The steric and electronic properties of NHC ligands can be finely tuned by modifying the substituents on the imidazole ring, which in turn influences the activity and selectivity of the resulting metal complexes. whiterose.ac.uk

The compound this compound is a valuable precursor for the synthesis of sterically demanding NHC ligands. The bulky tert-butyl group at the 5-position of the imidazole ring provides significant steric hindrance around the metal center in the final NHC complex. This steric bulk is crucial for promoting reductive elimination and preventing catalyst deactivation pathways, thereby enhancing catalytic efficiency in cross-coupling reactions. whiterose.ac.uk

A common strategy to synthesize NHC precursors (imidazolium salts) from imidazole-4-carbaldehydes involves the formation of a Schiff base by condensation with a primary amine. This is followed by reduction of the imine and subsequent N-alkylation and cyclization to form the imidazolium (B1220033) salt. The resulting imidazolium salt can then be deprotonated to generate the free carbene, which can be coordinated to a transition metal.

Table 1: Potential Synthetic Route to an NHC Precursor from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Schiff Base Formation | Primary amine (e.g., aniline), acid catalyst, reflux in a suitable solvent (e.g., toluene) | N-((5-tert-butyl-1H-imidazol-4-yl)methylene)aniline |

| 2 | Imine Reduction | Reducing agent (e.g., NaBH4), methanol | (5-tert-butyl-1H-imidazol-4-yl)-N-phenylmethanamine |

| 3 | N-Alkylation and Cyclization | Dihaloalkane (e.g., 1,2-dibromoethane), base | 1-aryl-3-alkyl-5-tert-butyl-imidazolium halide |

The resulting NHC ligands derived from this compound are expected to form highly stable and active catalysts with transition metals such as palladium, ruthenium, and rhodium. These catalysts are anticipated to show excellent performance in a range of organic transformations, including Suzuki-Miyaura coupling, Heck coupling, and C-H activation reactions. The steric hindrance provided by the tert-butyl group is particularly beneficial in facilitating challenging coupling reactions involving sterically hindered substrates.

Chemosensory Applications for Ion Detection

The development of chemical sensors for the selective detection of ions is of great importance in environmental monitoring, clinical diagnostics, and industrial process control. Imidazole-based compounds are attractive candidates for the design of chemosensors due to their ability to coordinate with metal ions and their favorable photophysical properties. researchgate.netnih.gov The functionalization of the imidazole ring allows for the incorporation of specific binding sites (ionophores) and signaling units (chromophores or fluorophores), leading to sensors with high selectivity and sensitivity.

Schiff base derivatives of imidazole-4-carbaldehydes have been extensively investigated as fluorescent and colorimetric chemosensors for a variety of metal ions. nih.govbohrium.comresearchgate.net The imine nitrogen of the Schiff base, along with the imidazole nitrogen atoms, can act as a tridentate ligand, forming stable complexes with metal ions. The binding of a metal ion to the sensor molecule often leads to a change in its electronic structure, resulting in a detectable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). rsc.org

Derivatives of this compound can be readily synthesized by condensing the aldehyde with various amino compounds containing fluorogenic or chromogenic moieties. The tert-butyl group can enhance the solubility of the sensor in organic media and can also influence the binding affinity and selectivity for specific ions through steric effects.

For instance, a Schiff base sensor derived from this compound and an aniline (B41778) derivative could potentially exhibit selective fluorescence quenching or enhancement upon binding to a target ion. The selectivity of such a sensor can be tuned by modifying the substituent on the aniline ring, thereby altering the electronic properties and the geometry of the binding pocket.

Table 2: Performance of Related Imidazole-Based Schiff Base Chemosensors for Ion Detection

| Sensor Structure | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

| Imidazole-Schiff base with benzothiazole | Cu²⁺ | Colorimetric and Fluorometric | 7.84 nM | bohrium.comresearchgate.net |

| Imidazole-Schiff base | Al³⁺ | Fluorometric | 1.62 nM | researchgate.net |

| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorometric | 0.073 µM | nih.gov |

| Diphenyl-imidazole-based dipodal Schiff-base | Zn²⁺ | Fluorometric | 0.52 nM | researchgate.net |

The data in Table 2, from studies on structurally related imidazole-based Schiff base sensors, highlight the potential of derivatives of this compound in developing highly sensitive and selective chemosensors for various ions. The combination of the imidazole core, the versatile Schiff base linkage, and the sterically influential tert-butyl group provides a powerful platform for the rational design of next-generation ion sensors.

Future Research Directions and Translational Potential

Development of More Sustainable and Efficient Synthetic Pathways

While standard methods for imidazole (B134444) synthesis exist, future research should prioritize the development of green and efficient synthetic routes for 5-tert-Butyl-1H-imidazole-4-carbaldehyde. Traditional methods often involve harsh reaction conditions, toxic solvents, and produce significant waste. researchgate.net Modern sustainable approaches, such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly catalysts, offer promising alternatives. researchgate.netmdpi.combenthamscience.com

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. orientjchem.org | Optimization of reaction parameters (power, time, temperature) for the specific synthesis of this compound. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, reduced use of hazardous solvents. mdpi.com | Investigating the synergistic effects of ultrasound with various catalytic systems. |

| Ionic Liquid-Based Synthesis | Green solvent, potential for catalyst recycling, high atom economy. tandfonline.com | Design and application of task-specific ionic liquids for the targeted synthesis. |

| Heterogeneous Catalysis | Catalyst reusability, ease of product separation, improved process efficiency. tandfonline.com | Development of novel, highly selective solid acid or metal-based catalysts. |

Comprehensive Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

The biological potential of this compound remains largely unexplored. Comprehensive Structure-Activity Relationship (SAR) studies are crucial to unlock its therapeutic potential and to design analogues with enhanced potency and selectivity. nih.govresearchgate.net The tert-butyl group likely influences the compound's lipophilicity and steric interactions with biological targets, while the carbaldehyde group offers a reactive handle for derivatization.

Future SAR studies should focus on:

Modification of the tert-Butyl Group: Investigating the impact of replacing the tert-butyl group with other alkyl or aryl substituents on biological activity.

Derivatization of the Carbaldehyde Moiety: Synthesizing a library of derivatives, such as Schiff bases, oximes, and hydrazones, to explore their interactions with various biological targets.

Substitution on the Imidazole Ring: Exploring the effects of introducing substituents at other positions of the imidazole ring.

These studies will provide valuable insights into the key molecular features required for specific biological activities and guide the rational design of more potent and selective compounds. nih.gov

Rational Design of Targeted Therapeutics and Advanced Diagnostic Tools

The imidazole scaffold is a key component of many targeted therapeutics, including enzyme inhibitors and receptor antagonists. biomedpharmajournal.orgresearchgate.net The unique structure of this compound makes it an attractive starting point for the rational design of novel drugs. nih.govresearchgate.netnih.gov

Future research in this area should include:

Enzyme Inhibition Studies: Screening the compound and its derivatives against a panel of clinically relevant enzymes, such as kinases, proteases, and cytochrome P450 enzymes. drugbank.comnih.gov The imidazole nitrogen can coordinate with metal ions in enzyme active sites, suggesting potential inhibitory activity. wikipedia.org

Receptor Binding Assays: Evaluating the binding affinity of the compound for various receptors implicated in disease pathways.

Development of Diagnostic Probes: The carbaldehyde group can be utilized to attach fluorescent tags or other imaging agents, enabling the development of diagnostic tools for visualizing biological processes or for targeted imaging of diseased tissues. nih.govresearchgate.net

Computational modeling and molecular docking studies can be employed to predict the binding modes of these compounds and to guide the design of more potent and selective agents. mdpi.com

Integration into Novel Advanced Functional Materials and Nanotechnologies

The application of imidazole derivatives extends beyond medicine into the realm of materials science and nanotechnology. numberanalytics.comlifechemicals.com The structural features of this compound suggest its potential for integration into advanced functional materials.

Potential research directions include:

Development of Imidazole-Based Polymers: The compound could serve as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and ionic conductivity. numberanalytics.com

Functionalization of Surfaces: The imidazole moiety can be used to functionalize surfaces for applications in catalysis and sensing. numberanalytics.com

Nanoparticle Coatings: Imidazole compounds have been used to coat nanoparticles, enhancing their stability and providing a platform for further functionalization. mdpi.com Research could explore the use of this compound to create novel nanoparticle-based drug delivery systems or diagnostic agents. nih.gov

CO2 Capture Materials: Imidazole-functionalized materials have shown promise for CO2 capture, and the specific properties of this compound could be explored for this application. nih.gov

In-depth Mechanistic Investigations of Observed Biological Activities

Once promising biological activities are identified through screening and SAR studies, in-depth mechanistic investigations will be crucial to understand how this compound and its derivatives exert their effects at a molecular level. nih.gov

Future mechanistic studies may involve:

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that interact with the compound.

Elucidation of Signaling Pathways: Investigating the downstream effects of the compound on cellular signaling pathways to understand its mechanism of action. nih.gov

Structural Biology Studies: Using X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the molecular basis of its activity.

A thorough understanding of the mechanism of action is essential for the further development of these compounds as therapeutic agents. dergipark.org.tr

Scale-Up and Process Optimization for Potential Industrial Applications

For any promising compound to be translated from the laboratory to industrial application, the development of a scalable and economically viable synthetic process is paramount. google.com Future research should focus on the scale-up and process optimization for the production of this compound.

Key areas for investigation include:

Continuous Flow Synthesis: Exploring the use of continuous flow reactors for a safer, more efficient, and scalable synthesis. acs.orgresearchgate.net This technology offers advantages in terms of reaction control, product consistency, and reduced footprint. acs.orgfigshare.com

Process Parameter Optimization: Systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs.

Downstream Processing and Purification: Developing efficient and scalable methods for the isolation and purification of the final product to meet the stringent requirements for pharmaceutical or industrial applications.

The successful scale-up of the synthesis will be a critical step in realizing the full translational potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-tert-Butyl-1H-imidazole-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves formylation of a pre-functionalized imidazole core. For example:

Introduce the tert-butyl group via alkylation under anhydrous conditions using tert-butyl halides and a base (e.g., NaH).

Perform formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed metalation followed by quenching with DMF.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural confirmation requires NMR (¹³C for aldehyde C=O at ~190 ppm) and IR (C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; the compound may release aldehydes, which are irritants.

- Storage : Store in amber vials under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or moisture absorption. Avoid prolonged exposure to light .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl protons at ~1.3 ppm, aldehyde proton at ~9.8 ppm).

- IR Spectroscopy : Identify aldehyde C=O (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight (MW = 166.22 g/mol) via ESI-MS or GC-MS.

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (if crystalline) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?

- Methodological Answer :

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply direct methods (SHELXT) for phase determination.

Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

- Key Considerations : Validate hydrogen bonding networks (e.g., aldehyde O⋯H-N interactions) and torsional angles. Compare with similar imidazole derivatives (e.g., tert-butyl vs. methyl substituents) .

Q. How can contradictions in experimental data (e.g., inconsistent yields or spectral results) be resolved during synthesis?

- Methodological Answer :

- Stepwise Analysis :

Reproducibility : Repeat reactions under identical conditions to rule out human error.

Cross-Validation : Compare NMR/IR data with literature (e.g., tert-butyl chemical shifts in related imidazoles).

Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., over-alkylation or oxidation).

- Case Study : If aldehyde proton integration in NMR is inconsistent, check for tautomerism (e.g., keto-enol equilibria) or solvent interference .

Q. What strategies guide the design of this compound analogs for biological activity studies?

- Methodological Answer :

- Rational Design :

Substituent Modification : Replace tert-butyl with bulkier groups (e.g., adamantyl) to study steric effects on receptor binding.

Functionalization : Introduce electron-withdrawing groups (e.g., Cl at the 2-position) to modulate electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.